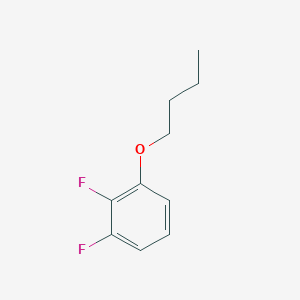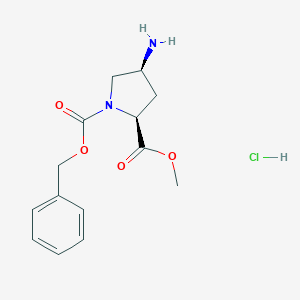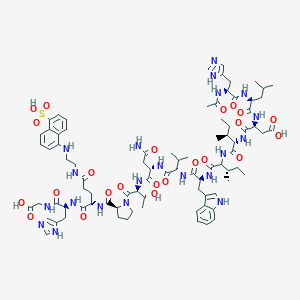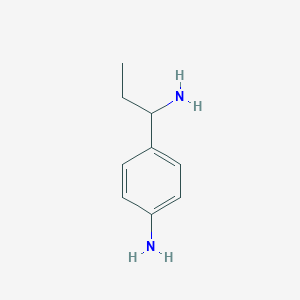
4-(1-Aminopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropyl)aniline, also known as para-aminopropylaniline (PAPA), is an organic compound that belongs to the class of aromatic amines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and pharmaceuticals. In recent years, PAPA has gained attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of PAPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PAPA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
生化学的および生理学的効果
PAPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PAPA has also been shown to reduce oxidative stress and lipid peroxidation. In addition, PAPA has been found to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using PAPA in lab experiments is its low toxicity. PAPA has been shown to have a high safety profile, making it suitable for use in animal studies. However, one limitation of using PAPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on PAPA. One area of interest is the development of PAPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of PAPA. Additionally, further studies could explore the potential use of PAPA in other applications, such as the development of new dyes and pigments.
合成法
PAPA can be synthesized using various methods, including the reduction of 4-nitrophenylpropylamine, the reaction of 4-bromoaniline with propylamine, and the reaction of 4-nitroaniline with propylamine followed by reduction. The most commonly used method involves the reduction of 4-nitrophenylpropylamine using a reducing agent such as iron powder or sodium dithionite.
科学的研究の応用
PAPA has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. PAPA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
133332-54-4 |
|---|---|
製品名 |
4-(1-Aminopropyl)aniline |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
4-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |
InChIキー |
IYWMAXHBPYOXNJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)N)N |
正規SMILES |
CCC(C1=CC=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



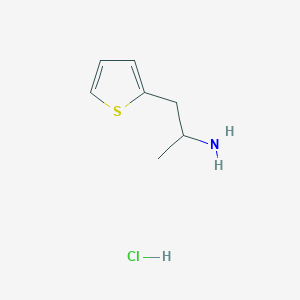
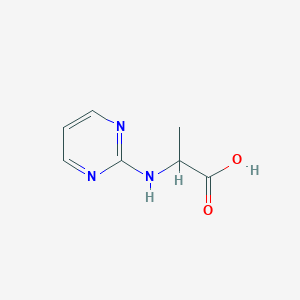
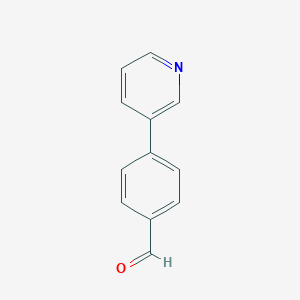
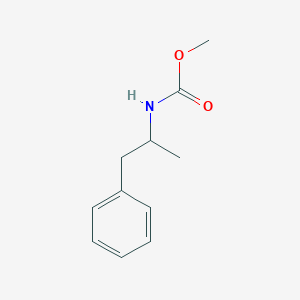
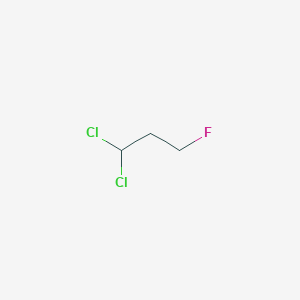
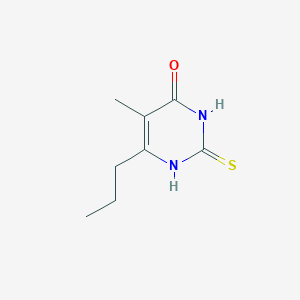
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
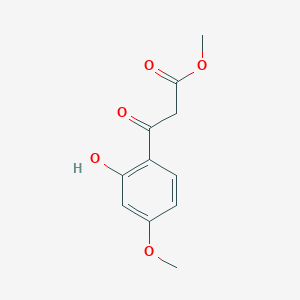
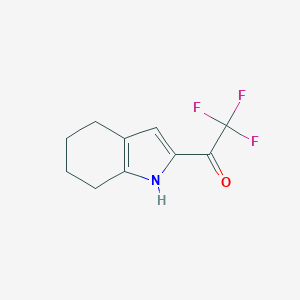
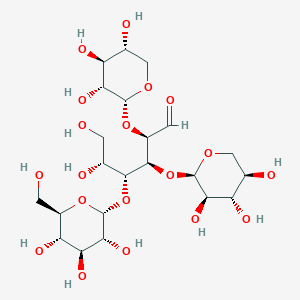
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
